molecular formula C14H12N4O2S B2457333 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2309780-33-2

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2457333
CAS No.: 2309780-33-2
M. Wt: 300.34
InChI Key: AXRZBQHCOKDXOW-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of furan, pyrazine, and thiophene rings

Scientific Research Applications

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor or receptor modulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-3-(thiophen-2-yl)urea: Lacks the pyrazine ring, which may affect its biological activity and chemical properties.

    1-(Pyrazin-2-yl)-3-(thiophen-2-yl)urea:

Uniqueness

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of all three heterocyclic rings (furan, pyrazine, and thiophene), which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(18-12-4-2-8-21-12)17-9-10-13(16-6-5-15-10)11-3-1-7-20-11/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRZBQHCOKDXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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